5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

描述

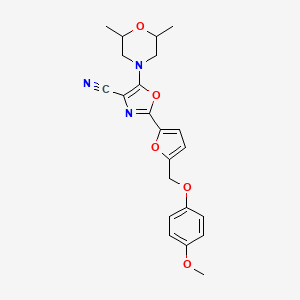

5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole ring substituted with a 2,6-dimethylmorpholino group at the 5-position and a furan-2-yl moiety at the 2-position. The furan ring is further functionalized with a (4-methoxyphenoxy)methyl group, introducing aromatic and ether linkages.

属性

IUPAC Name |

5-(2,6-dimethylmorpholin-4-yl)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14-11-25(12-15(2)28-14)22-19(10-23)24-21(30-22)20-9-8-18(29-20)13-27-17-6-4-16(26-3)5-7-17/h4-9,14-15H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZLLCBBLFGUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 432.50 g/mol. The structure features a morpholino group, a furan moiety, and an oxazole ring, which are critical for its biological activity.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 432.50 g/mol |

| LogP (Partition Coefficient) | 2.652 |

| Water Solubility (LogSw) | -2.72 |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects , possibly through the modulation of oxidative stress pathways and neuroinflammation. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.5 to 1.5 µM for different cell lines .

Study 2: Inflammation Modulation

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Study 3: Neuroprotection Assessment

A recent study investigated the neuroprotective effects of the compound in a rat model of ischemic stroke. Treatment with the compound resulted in reduced infarct size and improved neurological scores, suggesting potential therapeutic benefits for stroke patients .

相似化合物的比较

Pyranopyrazole-Oxazine Hybrid ()

The pyranopyrazole-oxazine hybrid synthesized in ([28], [2]) shares a multi-heterocyclic framework but differs in core structure (pyranopyrazole vs. oxazole). Both compounds incorporate a 4-methoxyphenyl group, but the morpholino substituent in the target compound introduces a tertiary amine absent in the pyranopyrazole derivative.

Thiazole Derivatives with Fluorophenyl Groups ()

Compounds 4 and 5 in are thiazole derivatives with fluorophenyl and triazole substituents. While the target compound also features aryl groups (4-methoxyphenoxy), its oxazole core differs from thiazole in electronic properties (oxygen vs. sulfur). The isostructural nature of 4 and 5 highlights planar molecular conformations, whereas the target compound’s furan and morpholino groups may introduce torsional strain or non-planar regions .

Thiochromeno-Pyrazole with Morpholino Substituents ()

MSC2360844 () contains a morpholin-4-yl carbonyl group, analogous to the 2,6-dimethylmorpholino group in the target compound. The thiochromeno-pyrazole core in MSC2360844 is structurally distinct from the oxazole-furan system, which may lead to divergent biological targets .

Multi-Component Reactions ( vs. Target Compound)

The pyranopyrazole derivative in was synthesized via a four-component one-pot reaction, emphasizing efficiency. In contrast, the target compound’s synthesis likely involves sequential steps for introducing the morpholino and furan substituents, given the need for precise regioselectivity in oxazole functionalization .

Furan Backbone Construction ()

details the synthesis of 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile (41), a furan precursor with similarities to the target compound’s (4-methoxyphenoxy)methyl-furan group.

Physicochemical and Pharmacological Properties

Key Research Findings and Implications

- Structural Flexibility: The target compound’s furan-oxazole core offers tunability for electronic modulation, contrasting with the rigid pyranopyrazole () or thiochromeno systems ().

- Synthetic Complexity : Sequential functionalization steps may limit scalability compared to one-pot methods (), but improve regiochemical control.

准备方法

Structural Features and Properties

5-(2,6-Dimethylmorpholino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is characterized by several key structural elements:

- A central 1,3-oxazole ring with a carbonitrile group at position 4

- A 2,6-dimethylmorpholino substituent at position 5 of the oxazole ring

- A furan ring at position 2 of the oxazole with a (4-methoxyphenoxy)methyl side chain at position 5 of the furan

The compound combines multiple heterocyclic scaffolds (oxazole, furan, and morpholine) with several functional groups that present both synthetic opportunities and challenges. Each structural element contributes to the overall complexity of the synthesis strategy.

Retrosynthetic Analysis

The preparation of this compound can be approached through various retrosynthetic pathways based on established oxazole synthesis methodologies. Figure 1 illustrates three potential disconnection strategies.

Retrosynthetic Pathway A: Van Leusen Oxazole Synthesis

The first approach involves constructing the oxazole core via a modified van Leusen synthesis, which has been widely applied for preparing 5-substituted oxazoles through a [3+2] cycloaddition reaction. This pathway would involve:

- Preparation of a suitably functionalized furan-2-carbaldehyde derivative

- Reaction with tosylmethylisocyanide (TosMIC) under basic conditions

- Subsequent functionalization of the 5-position with the 2,6-dimethylmorpholino group

Retrosynthetic Pathway B: Carboxylic Acid Activation Method

The second strategy employs direct oxazole formation from carboxylic acids, as recently developed by researchers. This approach offers:

- Synthesis of a furan-2-carboxylic acid derivative

- Activation of the carboxylic acid with DMAP-Tf

- Reaction with isocyanoacetonitrile to form the oxazole-4-carbonitrile core

- Introduction of the 2,6-dimethylmorpholino group at position 5

Retrosynthetic Pathway C: Robinson-Gabriel Cyclization

The third method utilizes the classic Robinson-Gabriel synthesis, involving:

- Preparation of an α-acylamino ketone precursor

- Cyclodehydration to form the oxazole ring

- Sequential functionalization to introduce the carbonitrile and 2,6-dimethylmorpholino groups

Detailed Synthetic Procedures

Preparation via Modified Van Leusen Synthesis

Synthesis of 5-((4-methoxyphenoxy)methyl)furan-2-carbaldehyde (Intermediate 1)

Procedure:

- To a suspension of sodium hydride (1.2 eq) in dry DMF (10 mL/g) at 0°C, add 4-methoxyphenol (1.0 eq) dropwise.

- Stir the mixture for 30 minutes at room temperature until hydrogen evolution ceases.

- Add 5-(bromomethyl)furan-2-carbaldehyde (1.0 eq) dropwise and stir for 4 hours at room temperature.

- Quench the reaction with ice water and extract with ethyl acetate.

- Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify by column chromatography to obtain Intermediate 1.

Oxazole Core Formation via Van Leusen Reaction

Procedure:

- Dissolve Intermediate 1 (1.0 eq) and tosylmethylisocyanide (TosMIC) (1.2 eq) in methanol (15 mL/g).

- Add potassium carbonate (1.5 eq) and heat the mixture to reflux for 2 hours.

- Monitor reaction progress by TLC until complete consumption of the aldehyde.

- Cool the reaction to room temperature, pour into water, and extract with dichloromethane.

- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify by column chromatography to obtain 2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole (Intermediate 2).

Introduction of Carbonitrile Group

Procedure:

- Treat Intermediate 2 (1.0 eq) with n-butyllithium (1.1 eq) in dry THF at -78°C.

- Add tosyl cyanide (1.2 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

- Quench with saturated NH₄Cl solution and extract with ethyl acetate.

- Dry over Na₂SO₄, concentrate, and purify to obtain 2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile (Intermediate 3).

Introduction of 2,6-Dimethylmorpholino Group

Procedure:

- Dissolve Intermediate 3 (1.0 eq) in dry THF under nitrogen atmosphere.

- Add n-butyllithium (1.1 eq) at -78°C and stir for 30 minutes.

- Add 2,6-dimethylmorpholine (1.2 eq) followed by copper(I) iodide (0.1 eq).

- Allow the reaction to warm to room temperature and stir overnight.

- Quench with saturated NH₄Cl solution and extract with ethyl acetate.

- Purify by column chromatography to obtain the target compound.

Preparation via Carboxylic Acid Activation Method

Synthesis of 5-((4-methoxyphenoxy)methyl)furan-2-carboxylic acid (Intermediate 4)

Procedure:

- Dissolve 5-((4-methoxyphenoxy)methyl)furan-2-carbaldehyde (1.0 eq) in acetone.

- Add Jones reagent dropwise at 0°C until an orange color persists.

- Stir for 2 hours at room temperature, then add isopropanol to quench excess oxidant.

- Filter through Celite, concentrate the filtrate, and extract with ethyl acetate.

- Wash, dry, and concentrate to obtain Intermediate 4.

Oxazole Formation from Carboxylic Acid

Procedure based on recent methodologies:

- To a screw-capped vial with a Teflon stir bar, add Intermediate 4 (0.21 mmol, 1.0 eq), DMAP (0.32 mmol, 1.5 eq), and DCM (2.0 mL) under nitrogen.

- Add DMAP-Tf (0.27 mmol, 1.3 eq) and stir for 5 minutes at room temperature.

- Add isocyanoacetonitrile (0.25 mmol, 1.2 eq) and heat at 40°C for 30 minutes.

- Cool to room temperature, pour into water (30 mL), and extract with DCM (3 × 20 mL).

- Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography to obtain 2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile.

- Functionalize position 5 with 2,6-dimethylmorpholine using the method described in Section 3.1.4.

Preparation via Robinson-Gabriel Cyclization

Synthesis of α-Acylamino Ketone Precursor

Procedure:

- Prepare 5-((4-methoxyphenoxy)methyl)furan-2-carboxylic acid as described in Section 3.2.1.

- Convert to the acid chloride using thionyl chloride (1.5 eq) in DCM at reflux for 2 hours.

- Cool, concentrate, and dissolve in DCM.

- Add aminoacetonitrile hydrochloride (1.2 eq) and triethylamine (2.5 eq) at 0°C.

- Stir overnight at room temperature, wash, dry, and concentrate to obtain the amide.

- Treat with ethyl bromopyruvate in the presence of base to obtain the α-acylamino ketone.

Cyclodehydration to Form Oxazole

Procedure:

- Dissolve the α-acylamino ketone (1.0 eq) in polyphosphoric acid (10 eq by weight).

- Heat at 120°C for 3 hours.

- Cool, pour into ice water, basify with NaOH, and extract with ethyl acetate.

- Wash, dry, and concentrate to obtain 2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile.

- Functionalize position 5 with 2,6-dimethylmorpholine as described previously.

Comparative Analysis of Synthetic Methods

Table 1 presents a comparative analysis of the three synthetic approaches based on projected yields, reaction conditions, and practical considerations.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Projected Overall Yield | Number of Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Van Leusen Synthesis | 30-40% | 4 | Ambient to moderate temperature (25-60°C) | - Well-established methodology - Commercially available reagents - Moderate reaction conditions |

- Multiple steps - Potentially challenging purification - Variable regioselectivity |

| Carboxylic Acid Activation | 45-55% | 3 | Mild conditions (RT to 40°C) | - Fewer steps - Higher projected yield - Milder conditions - Recently optimized methodology |

- Specialized reagents (DMAP-Tf) - Moisture sensitivity - Less literature precedent |

| Robinson-Gabriel Cyclization | 25-35% | 5 | Harsh conditions (up to 120°C) | - Classical, well-understood chemistry - Robust methodology |

- Harsh conditions - More steps - Lower projected yield - Challenging purification |

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts the efficiency of oxazole synthesis. Based on recent research, dichloromethane has proven superior to DMSO, THF, 1,4-dioxane, and acetonitrile for carboxylic acid-based oxazole formation. For the van Leusen approach, a β-cyclodextrin/water system has been shown to enhance yields while providing environmentally friendly conditions.

Base Selection

For the van Leusen synthesis, careful selection of the base is crucial. While traditional methods employ potassium carbonate, recent advances indicate that DMAP can significantly increase yields (up to 96%) when used in carboxylic acid activation methods at 40°C.

Catalyst and Additive Effects

Analytical Characterization

The final compound and key intermediates should be characterized using the following analytical techniques:

- ¹H and ¹³C NMR spectroscopy

- High-resolution mass spectrometry (HRMS)

- Infrared spectroscopy (IR)

- X-ray crystallography (if crystalline)

- HPLC purity analysis

Expected key spectral data for the target compound:

- ¹H NMR signals corresponding to the aromatic protons of the 4-methoxyphenyl group (δ 6.8-7.0 ppm)

- Characteristic singlet for the methoxy group (δ ~3.8 ppm)

- Distinctive signals for the 2,6-dimethylmorpholino group

- Infrared absorption band for the nitrile group (~2220-2260 cm⁻¹)

Scale-Up Considerations

For large-scale synthesis, the carboxylic acid activation method offers several advantages:

- Fewer steps compared to other approaches

- Milder reaction conditions

- Shorter reaction times (30 minutes for oxazole formation)

- Potential for recovering catalysts (e.g., DMAP recovery has been demonstrated on gram scale)

A proposed scale-up strategy based on this method would include:

- Careful temperature control during exothermic steps

- Slow addition of reagents to manage heat generation

- Implementation of in-process controls for reaction monitoring

- Optimization of purification procedures to minimize solvent usage

常见问题

Basic: What synthetic strategies are recommended for preparing this compound, and what critical reaction conditions must be controlled?

Answer:

The synthesis involves multi-step organic reactions, leveraging the compound’s oxazole core and functionalized substituents. Key steps include:

- Heterocycle Formation : The oxazole ring can be synthesized via cyclization of precursors such as α-haloketones or via [3+2] cycloaddition reactions with nitriles, requiring anhydrous conditions and catalysts like Cu(I) .

- Morpholino Substitution : Introducing the 2,6-dimethylmorpholino group typically involves nucleophilic substitution under inert atmospheres (N₂/Ar) with solvents like THF or DMF. Temperature control (60–80°C) is critical to avoid side reactions .

- Furan-Phenoxy Linkage : Coupling the furan-2-yl moiety with 4-methoxyphenoxy methyl groups may employ Mitsunobu reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring rigorous exclusion of moisture .

Key Conditions : Use of protecting groups (e.g., Boc for amines), solvent purity, and reaction monitoring via TLC/LC-MS to ensure intermediate stability .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound and verifying its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., morpholino methyl groups at δ 1.2–1.4 ppm, furan protons at δ 6.5–7.5 ppm) and confirms stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₄H₂₆N₃O₅ requires m/z ≈ 460.18) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C-O-C in morpholino ~1100 cm⁻¹) .

- HPLC-PDA/LC-MS : Quantifies purity (>95%) and detects trace impurities from side reactions (e.g., incomplete substitution at morpholino) .

Advanced: How can researchers resolve contradictions in reaction yields when scaling up the synthesis?

Answer:

Yield discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity at small scales but cause side reactions (e.g., hydrolysis) at larger volumes. Switch to mixed solvents (e.g., DMF/THF) to balance solubility and stability .

- Temperature Gradients : Exothermic reactions (e.g., cyclizations) require precise jacketed reactors with internal cooling to maintain ≤5°C deviations .

- Catalyst Loading : Optimize Pd-based catalysts (e.g., Pd(PPh₃)₄) to 2–5 mol% for cross-coupling steps, avoiding excess catalyst-induced decomposition .

Methodology : Use design-of-experiment (DoE) approaches to test variables (solvent ratio, catalyst loading) and apply in-line PAT (Process Analytical Technology) for real-time monitoring .

Advanced: How can the 2,6-dimethylmorpholino group’s role in biological activity be systematically investigated?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified morpholino groups (e.g., 2-methyl, 6-ethyl, or unsubstituted morpholino) and compare bioactivity in assays (e.g., kinase inhibition, cytotoxicity) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., enzymes with hydrophobic pockets favoring dimethyl groups) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) to determine if dimethyl groups enhance half-life by reducing oxidative metabolism .

Advanced: What strategies are effective in analyzing conflicting data about the compound’s reactivity in nucleophilic environments?

Answer:

- Controlled Reactivity Assays : Test the compound’s stability under varying pH (e.g., 2–12), nucleophiles (e.g., amines, thiols), and temperatures. For example, the carbonitrile group may hydrolyze to carboxylic acids under acidic conditions, altering reactivity .

- Isotopic Labeling : Use ¹⁵N-labeled morpholino groups to track substitution pathways via ¹H-¹⁵N HMBC NMR .

- Competition Experiments : Compare reaction rates with structurally similar compounds (e.g., 2-(furan-2-yl)oxazole vs. 2-(thiophen-2-yl)oxazole) to identify electronic effects .

Advanced: How can computational methods predict the compound’s interaction with biological targets such as kinases or GPCRs?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using force fields (AMBER/CHARMM) to assess conformational stability of the morpholino-furan-oxazole scaffold .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between wild-type and mutant targets (e.g., T790M EGFR) to evaluate resistance potential .

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can forecast blood-brain barrier penetration or hepatotoxicity risks, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。